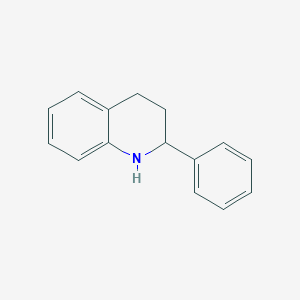

2-Phenyl-1,2,3,4-tetrahydroquinoline

Description

Significance of the Tetrahydroquinoline Scaffold in Organic Chemistry

The 1,2,3,4-tetrahydroquinoline (B108954) nucleus is a prevalent structural motif found in a wide array of natural products and synthetically developed pharmaceutical agents. nih.govmdpi.com This scaffold is recognized for its diverse biological activities, which has spurred extensive research into its synthesis and functionalization. nih.govnih.gov Derivatives of tetrahydroquinoline have shown promise as antiarrhythmic drugs, schistosomicides, and antiviral antibiotics. mdpi.com The development of efficient synthetic routes to access these compounds, including domino reactions and catalytic hydrogenation, has been a major focus in organic chemistry, enabling the creation of complex molecular architectures with potential therapeutic value. nih.govorganic-chemistry.org The inherent reactivity and structural features of the tetrahydroquinoline core make it a valuable building block for the design of new chemical entities.

The versatility of the tetrahydroquinoline scaffold is further highlighted by its presence in compounds evaluated for the treatment of various diseases, including HIV and Alzheimer's disease. mdpi.com The continuous exploration of new synthetic methods, such as those involving metal-catalyzed reactions and multi-component strategies, underscores the enduring importance of this heterocyclic system in contemporary chemical science. organic-chemistry.org

Historical Overview of 2-Phenyl-1,2,3,4-tetrahydroquinoline (B6261700) Research

The history of this compound is rooted in the broader history of quinoline (B57606) synthesis, which dates back to the 19th century. Seminal contributions from chemists like Skraup, and later Doebner and von Miller, laid the groundwork for the synthesis of the quinoline core. The Doebner-von Miller reaction, first described in 1881, provided a method for producing quinolines from anilines and α,β-unsaturated carbonyl compounds. wikipedia.orgiipseries.org This reaction, a variation of the Skraup synthesis, proved to be a key method for accessing substituted quinolines, including the precursor to the title compound, 2-phenylquinoline (B181262). wikipedia.orgiipseries.org

The direct synthesis of this compound itself is most commonly achieved through the catalytic hydrogenation of 2-phenylquinoline. This reduction of the pyridine (B92270) ring of the quinoline system has been a subject of study for over a century, with various catalysts and conditions being explored to achieve high yields and selectivity. wikipedia.orgacs.org Early methods often involved harsh conditions, but significant advancements have been made, particularly with the use of heterogeneous and homogeneous catalysts. wikipedia.orgacs.org

Another significant synthetic route that has been applied to the formation of the tetrahydroquinoline ring system is the Povarov reaction, first reported in 1963. eurekaselect.comresearchgate.net This [4+2] cycloaddition reaction between an imine and an electron-rich alkene offers a convergent approach to constructing the tetrahydroquinoline scaffold. eurekaselect.comresearchgate.netbohrium.com While the initial reaction had limitations, modern variations, including multi-component versions, have made it a powerful tool for generating diverse tetrahydroquinoline derivatives. eurekaselect.comresearchgate.net

The following tables provide a summary of key data and research findings related to this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₅N | nih.govnih.gov |

| Molecular Weight | 209.29 g/mol | nih.gov |

| Appearance | Not explicitly stated, though related compounds are oils or solids. | |

| Melting Point | Not consistently reported. | |

| Boiling Point | 114°C at 0.1 mmHg | prepchem.com |

Table 2: Selected Historical Synthetic Approaches

| Reaction Name | Description | Historical Context | Key Reactants |

| Doebner-von Miller Reaction | Synthesis of the 2-phenylquinoline precursor. | Developed in 1881, it is a modification of the Skraup synthesis. wikipedia.orgiipseries.org | Aniline (B41778), Benzaldehyde (B42025), Pyruvic acid (or similar α,β-unsaturated carbonyl precursors) |

| Catalytic Hydrogenation | Reduction of 2-phenylquinoline to this compound. | A long-standing method for the synthesis of tetrahydroquinolines. wikipedia.orgacs.org | 2-Phenylquinoline, Hydrogen gas, Catalyst (e.g., Pd/C) |

| Povarov Reaction | A [4+2] cycloaddition to form the tetrahydroquinoline ring. | First reported in 1963, with significant developments in later years. eurekaselect.comresearchgate.net | Aniline, Benzaldehyde, Alkene |

Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N/c1-2-6-12(7-3-1)15-11-10-13-8-4-5-9-14(13)16-15/h1-9,15-16H,10-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAUGNTRYNWFNBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2NC1C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Phenyl 1,2,3,4 Tetrahydroquinoline and Its Derivatives

Cyclization Strategies

The formation of the 2-Phenyl-1,2,3,4-tetrahydroquinoline (B6261700) scaffold is achieved through several effective cyclization strategies. These methods, ranging from acid-mediated reactions to reductive cyclizations, offer versatile pathways to this important heterocyclic core.

Polyphosphoric Acid (PPA)-Mediated Cyclization of N-(2-Phenylethyl)benzamide

Polyphosphoric acid (PPA) is a widely utilized reagent in organic synthesis, serving as both a strong acid and a dehydrating agent, which makes it effective for various cyclization reactions. ccsenet.orgresearchgate.net The synthesis of this compound can be achieved through the PPA-mediated cyclization of N-(2-phenylethyl)benzamide. This reaction is a type of intramolecular electrophilic aromatic substitution.

In this process, PPA protonates the carbonyl oxygen of the amide, which enhances the electrophilicity of the carbonyl carbon. Subsequently, the electron-rich aromatic ring of the phenylethyl group attacks the activated carbonyl carbon, leading to the formation of a six-membered ring. A dehydration step then follows to yield the dihydroquinoline intermediate, which is subsequently reduced in situ or in a separate step to afford the final this compound product. The high viscosity of PPA often requires elevated reaction temperatures, typically above 60°C, to ensure efficient stirring and reaction progress. ccsenet.org While specific yields for the cyclization of N-(2-phenylethyl)benzamide were not found in the provided search results, PPA has been successfully used for the synthesis of other tetrahydroisoquinoline derivatives, with silica-supported PPA showing improved yields and shorter reaction times. nih.govnih.gov

Acid-Catalyzed Imino Diels-Alder Cycloaddition (Povarov Reaction)

The Povarov reaction is a powerful and widely studied method for the synthesis of tetrahydroquinoline derivatives. researchgate.net It is formally classified as a [4+2] inverse-electron-demand aza-Diels-Alder reaction between an aromatic imine and an electron-rich alkene. nih.gov This reaction can be performed in a one-pot, multi-component fashion, which contributes to its efficiency and appeal in synthetic chemistry. researchgate.netsci-rad.com

The three-component Povarov reaction is a convergent approach where an aniline (B41778), an aldehyde, and an activated alkene are combined in a single step to generate a tetrahydroquinoline. researchgate.net This method avoids the need to pre-form and isolate the imine intermediate, which is generated in situ from the aniline and aldehyde. sci-rad.com The reaction has been successfully employed for the synthesis of various 2,4-substituted tetrahydroquinolines. nih.gov For instance, the reaction between anilines, benzaldehyde (B42025), and trans-anethole in the presence of an acid catalyst yields 4-anisyl-2-phenyl-1,2,3,4-tetrahydroquinoline derivatives. researchgate.net Similarly, new tetrahydroquinolines have been generated from anilines, cinnamaldehyde (B126680), and vinyl ethers. researchgate.net The use of N-vinylamides as the alkene component has also been reported to produce 2-(het)aryl-4-amidyl-substituted tetrahydroquinolines. nih.gov

A notable example is the synthesis of 4-(3,4-dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone, where the tetrahydroquinoline core was constructed via a three-component Povarov reaction using p-toluidine, benzaldehyde, and trans-methyl-isoeugenol. mdpi.com This approach highlights the versatility of the Povarov reaction in creating complex, poly-substituted tetrahydroquinolines.

| Aniline Component | Aldehyde Component | Alkene Component | Catalyst | Product | Reference |

|---|---|---|---|---|---|

| Anilines | Benzaldehyde | trans-Anethole | Acidic catalysts | 4-Anisyl-2-phenyl-1,2,3,4-tetrahydroquinoline derivatives | researchgate.net |

| Anilines | Cinnamaldehyde | Vinyl ethers | CAN | 2-Styryl-1,2,3,4-tetrahydroquinolines | researchgate.net |

| Anilines | (Het)aryl aldehydes | N-vinylamides | BiCl₃ | 2-(Het)aryl-4-amidyl-substituted tetrahydroquinolines | nih.gov |

| p-Toluidine | Benzaldehyde | trans-Methyl-isoeugenol | ChCl/ZnCl₂ | 4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-1,2,3,4-tetrahydroquinoline | mdpi.com |

A variety of Lewis and Brønsted acids are effective catalysts for the Povarov reaction. Boron trifluoride diethyl etherate (BF₃·OEt₂) is a commonly used Lewis acid catalyst that has been shown to be effective in promoting the cycloaddition. researchgate.netresearchgate.net It activates the imine component, making it more susceptible to nucleophilic attack by the alkene. The use of BF₃·OEt₂ has been reported in the three-component synthesis of cis-2,4-diaryl-r-3-methyl-1,2,3,4-tetrahydroquinoline. researchgate.net

Antimony trichloride (SbCl₃) is another efficient Lewis acid catalyst for imino Diels-Alder reactions. researchgate.net It has been successfully used in the one-pot synthesis of pyrano- and furanoquinoline derivatives, which are structurally related to tetrahydroquinolines. researchgate.net Other Lewis acids such as AlCl₃, InCl₃, Sc(OTf)₃, and I₂ have also been employed as catalysts in the Povarov reaction. researchgate.net The choice of catalyst can influence the reaction rate, yield, and in some cases, the stereoselectivity of the cycloaddition.

| Catalyst | Reaction Type | Reference |

|---|---|---|

| BF₃·OEt₂ | Three-component imino Diels-Alder | researchgate.net |

| SbCl₃ | Imino Diels-Alder | researchgate.net |

| BiCl₃ | Three-component Povarov reaction | nih.gov |

| CAN | Vinylogous Povarov reaction | researchgate.net |

| AlCl₃, InCl₃, Sc(OTf)₃, I₂ | Povarov reaction | researchgate.net |

The Povarov reaction can create up to three new stereocenters, making the control of diastereoselectivity an important aspect of this methodology. The relative stereochemistry of the substituents in the resulting tetrahydroquinoline ring is often influenced by the nature of the reactants, the catalyst, and the reaction conditions. In many cases, the Povarov reaction proceeds with a high degree of diastereoselectivity, favoring the formation of the cis isomer. nih.gov For example, the BiCl₃-catalyzed three-component reaction of anilines, (het)aryl aldehydes, and N-vinylamides yields cis tetrahydroquinolines. nih.gov

The diastereoselectivity of the Povarov reaction can be rationalized by considering the transition state of the cycloaddition. The endo approach of the alkene to the imine is often favored, leading to the cis product. However, the exact stereochemical outcome can be complex and may also be influenced by post-cycloaddition epimerization. Computational studies have been employed to understand the molecular mechanism and the origins of diastereoselectivity in the Povarov reaction. researchgate.net

Intramolecular Reductive Cyclization of ortho-Nitrochalcones

An alternative approach to the synthesis of 2-phenyl-1,2,3,4-tetrahydroquinolines involves the intramolecular reductive cyclization of ortho-nitrochalcones. nih.gov This method relies on the reduction of the nitro group to an amino group, which then undergoes an intramolecular cyclization onto the α,β-unsaturated ketone system of the chalcone.

The reaction is typically carried out using catalytic hydrogenation. nih.gov The choice of solvent can be crucial for the success of this reaction, with dichloromethane often providing good selectivity and high yields. nih.gov A key aspect of this methodology is the rapid reduction of both the nitro group and the carbon-carbon double bond of the chalcone to prevent the formation of quinoline (B57606) byproducts. nih.gov This one-step process offers an efficient route to 2-aryl-1,2,3,4-tetrahydroquinolines. nih.gov Other reducing agents and catalytic systems, such as formic acid as a carbon monoxide surrogate with a palladium catalyst, have been developed for the reductive cyclization of o-nitrochalcones to 4-quinolones, a related class of compounds. mdpi.com

Oxidative Cyclization Pathways

Oxidative cyclization represents a significant strategy for the synthesis of the tetrahydroquinoline scaffold. Metal-catalyzed processes are particularly prominent in this area. One such method involves the oxidative cyclization of amino alcohols. For instance, the reaction of specific amino alcohols in the presence of a dichloro(pentamethylcyclopentadienyl)iridium(III) dimer and a base can yield tetrahydroquinolines. nih.gov The proposed mechanism for this transformation suggests that the iridium complex oxidizes the alcohol functional group to an aldehyde. nih.gov This intermediate aldehyde is then trapped by the nearby amino group to form a cyclic imine, which is subsequently reduced to the final tetrahydroquinoline product by a hydrido iridium species generated during the initial oxidation step. nih.gov

Another notable approach is the palladium-catalyzed aza-Wacker type oxidative cyclization. While extensively used for quinoline synthesis, this methodology can be adapted for tetrahydroquinoline derivatives. nih.gov The process typically involves the cyclization of aniline derivatives under air, with a palladium catalyst like Palladium(II) acetate (B1210297), often enhanced by a ligand such as 1,10-phenanthroline. nih.gov The mechanism is thought to proceed through the coordination of palladium with the alkene and nitrogen, followed by aminopalladation, β-hydride elimination, and subsequent steps to form the heterocyclic ring. nih.gov

Intramolecular C–N Bond Formation via Aryl Azides

The formation of an intramolecular C–N bond using aryl azides as a nitrogen source is an effective method for constructing the tetrahydroquinoline core. This transformation can be catalyzed by metal complexes, providing a direct route to 2-aryl-1,2,3,4-tetrahydroquinolines. nih.gov A notable example employs an air-stable iron(III) complex, [Fe(F₂₀TPP)Cl], where F₂₀TPP represents the meso-tetrakis(pentafluorophenyl)porphyrinato dianion. nih.gov This process facilitates an intramolecular nitrene C-H insertion. The proposed mechanism involves the formation of an iron-nitrene complex, which then abstracts a hydrogen atom from the γ-position of the side chain to create a benzylic radical. nih.gov The subsequent cyclization of this radical intermediate yields the final tetrahydroquinoline product in good yields, ranging from 72% to 81%. nih.gov

Intramolecular Cyclization of Ferrocene-Containing 1,3-Aminoalcohols

A specialized method for synthesizing tetrahydroquinoline derivatives involves the intramolecular cyclization of 1,3-aminoalcohols that contain a ferrocene (B1249389) moiety. This approach provides access to novel 4-ferrocenyl-1,2,3,4-tetrahydroquinolines. The synthesis is a multi-step process that culminates in an acid-prompted cyclization. ceon.rs

[4+2] Annulation of ortho-Tosylaminophenyl-Substituted p-Quinone Methides and Cyanoalkenes

A highly diastereoselective [4+2] annulation reaction provides an efficient route to a variety of 4-aryl-substituted tetrahydroquinoline derivatives. nih.govnih.gov This method involves the reaction of ortho-tosylaminophenyl-substituted para-quinone methides (p-QMs) with cyanoalkenes. nih.govnih.gov The reaction proceeds efficiently under mild conditions and demonstrates broad functional group tolerance, consistently producing high yields and excellent diastereoselectivities (>20:1 dr). nih.govfrontiersin.org The mechanism is described as an aza-Michael/1,6-conjugate addition sequence. nih.gov This strategy has also been successfully applied in a one-pot reaction where the p-quinone methides are generated in situ. nih.govnih.gov

The versatility of this reaction allows for the synthesis of a wide range of substituted tetrahydroquinolines. The specific substituents on the phenyl ring of the cyanoalkene starting material influence the reaction yield.

| Entry | R Group (Substituent on Phenyl Ring) | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|

| 1 | H | 96 | >20:1 |

| 2 | 4-Cl | 92 | >20:1 |

| 3 | 4-Br | 95 | >20:1 |

| 4 | 2-CH₃ | 96 | >20:1 |

| 5 | 2-OCH₃ | 94 | >20:1 |

| 6 | 2,4-diCl | 91 | >20:1 |

| 7 | 2,6-diCl | 89 | >20:1 |

Table 1: Synthesis of various 2-phenyl-tetrahydroquinoline derivatives via [4+2] annulation. Data sourced from nih.govnih.gov.

Tandem and Domino Reaction Sequences

Tandem and domino reactions offer an efficient approach to complex molecules like tetrahydroquinolines by combining multiple transformations in a single operation without isolating intermediates. nih.gov These strategies enhance atom economy and can simplify synthetic procedures. nih.gov

Reduction-Reductive Amination Strategies

Tandem reduction-reductive amination sequences are a powerful tool for constructing the tetrahydroquinoline framework. One such strategy involves the conversion of 2-nitroarylketones and aldehydes into the target heterocycles. nih.gov This synthesis is carried out under hydrogenation conditions with a 5% Palladium on carbon (Pd/C) catalyst. nih.gov The sequence is initiated by the catalytic reduction of the nitro group, which is followed by the formation of a cyclic imine intermediate that is further reduced to yield the final tetrahydroquinoline product in high yields of 93%–98%. nih.gov

Another diastereoselective synthesis of substituted tetrahydroquinoline-4-carboxylic esters utilizes a similar tandem reaction. ceon.rs The process starts with the alkylation of methyl (2-nitrophenyl)acetate with an allylic halide, followed by ozonolysis of the double bond, and finally, catalytic hydrogenation. ceon.rs This final hydrogenation step triggers a cascade involving the reduction of the nitro group, condensation of the resulting aniline with a side-chain carbonyl, and subsequent reduction of the nitrogen-containing intermediate to afford the tetrahydroquinoline core as a single diastereomer. ceon.rs

SNAr-Terminated Sequences (e.g., SN2-SNAr)

Domino reactions that terminate with an intramolecular nucleophilic aromatic substitution (SNAr) step are effective for synthesizing the tetrahydroquinoline ring system. nih.gov A specific example is a domino SN2-SNAr sequence. nih.gov This process begins with an intermolecular SN2 reaction between a primary amine, such as benzylamine, and a substrate containing a primary bromide on a side chain and a fluoride on an activated aromatic ring. nih.gov This is followed by an intramolecular SNAr cyclization where the newly introduced nitrogen displaces the fluoride. nih.gov This reaction proceeds at ambient temperature in dimethylformamide (DMF), affording the desired tetrahydroquinoline product in a 98% yield. nih.gov

Another variation is the reductive amination-SNAr domino sequence. nih.gov In this case, an initial reductive amination of a side-chain carbonyl group generates an amine, which then undergoes an intramolecular SNAr ring closure onto an activated aromatic ring to furnish the heterocyclic product in yields ranging from 58% to 98%. nih.gov

Functionalization and Coupling Reactions

Organolithium Chemistry and Lithiation-Substitution Reactions

Organolithium chemistry provides a potent method for the functionalization of the 1,2,3,4-tetrahydroquinoline (B108954) core. Specifically, directed lithiation at the C2 position, followed by quenching with an electrophile, allows for the introduction of various substituents.

The synthesis often begins with the protection of the nitrogen atom of the tetrahydroquinoline ring, typically with a tert-butoxycarbonyl (Boc) group. This N-Boc protecting group is crucial as it directs the deprotonation to the adjacent C2 position. The treatment of N-Boc-2-aryl-1,2,3,4-tetrahydroquinolines with a strong base like n-butyllithium (n-BuLi) in a solvent such as tetrahydrofuran (THF) at low temperatures (e.g., -78 °C) efficiently generates a lithiated intermediate at the 2-position. nih.gov This organolithium species can then be trapped by a variety of electrophiles to yield substituted products. nih.gov

In a study, the lithiation of N-Boc-2-phenyl-1,2,3,4-tetrahydroquinoline was achieved using n-BuLi in THF at -78 °C. The resulting organolithium intermediate was then reacted with different electrophiles to introduce substituents at the C2 position. The use of the chiral ligand (-)-sparteine in conjunction with n-BuLi has been shown to achieve kinetic resolution with high levels of enantioselectivity. nih.gov

Table 1: Examples of Lithiation-Substitution Reactions of N-Boc-2-phenyl-1,2,3,4-tetrahydroquinoline

| Electrophile | Product (Substituent at C2) |

|---|---|

| D2O | 2-Deuterio-2-phenyl |

| MeI | 2-Methyl-2-phenyl |

| PhCHO | 2-(Hydroxy(phenyl)methyl)-2-phenyl |

This table is illustrative and based on the general reactivity described in the literature. nih.gov

The efficiency of this method relies on the directing effect of the N-Boc group and the ability to form a stable organolithium intermediate at the benzylic C2 position, which is further stabilized by the adjacent phenyl group.

Suzuki-Miyaura Cross-Coupling Reactions for Arylation

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for forming carbon-carbon bonds, particularly for the synthesis of biaryl compounds. nih.gov This palladium-catalyzed reaction couples an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. youtube.comyoutube.com In the context of tetrahydroquinoline synthesis, it is particularly useful for introducing aryl groups onto the heterocyclic core.

One common strategy involves the coupling of a halogenated 1,2,3,4-tetrahydroquinoline with a phenylboronic acid. For instance, 6-bromo- or 6,8-dibromo-1,2,3,4-tetrahydroquinolines can be coupled with substituted phenylboronic acids in the presence of a palladium catalyst, such as dichlorobis(triphenylphosphine)palladium(II), to yield the corresponding 6-aryl- or 6,8-diaryl-tetrahydroquinolines in high yields. researchgate.net While this method directly arylates the benzo part of the ring system, it is a key strategy for synthesizing derivatives of this compound that bear additional aryl substituents.

The general catalytic cycle of the Suzuki-Miyaura reaction involves three main steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organoboron compound to the palladium complex, and reductive elimination to form the C-C bond and regenerate the catalyst. nih.govyoutube.com

Table 2: Suzuki-Miyaura Coupling of Brominated Tetrahydroquinolines with Phenylboronic Acids

| Tetrahydroquinoline Substrate | Phenylboronic Acid | Catalyst | Product | Yield (%) |

|---|---|---|---|---|

| 6-Bromo-1,2,3,4-tetrahydroquinoline | Phenylboronic acid | Pd(PPh3)2Cl2 | 6-Phenyl-1,2,3,4-tetrahydroquinoline | 68-82 |

| 6-Bromo-1,2,3,4-tetrahydroquinoline | 4-(Trifluoromethoxy)phenylboronic acid | Pd(PPh3)2Cl2 | 6-[4-(Trifluoromethoxy)phenyl]-1,2,3,4-tetrahydroquinoline | 68-82 |

| 6,8-Dibromo-1,2,3,4-tetrahydroquinoline | Phenylboronic acid | Pd(PPh3)2Cl2 | 6,8-Diphenyl-1,2,3,4-tetrahydroquinoline | 68-82 |

Data synthesized from findings reported in the literature. researchgate.net

This methodology is highly valued for its functional group tolerance and the relatively mild reaction conditions required. nih.gov

Hydroaminoalkylation and Subsequent Intramolecular Buchwald-Hartwig Amination

A two-step synthetic route involving an initial hydroaminoalkylation followed by an intramolecular Buchwald-Hartwig amination provides an alternative approach to the 1,2,3,4-tetrahydroquinoline skeleton. researchgate.net This method builds the heterocyclic ring through the formation of a carbon-nitrogen bond in the final cyclization step.

The first step is a regioselective intermolecular hydroaminoalkylation. This reaction involves the addition of an amine, such as an N-alkylaniline, across the double bond of an alkene, like an ortho-chlorostyrene. researchgate.net This creates an intermediate containing both the aniline nitrogen and the ortho-chloroaryl group necessary for the subsequent cyclization.

The second step is an intramolecular Buchwald-Hartwig amination. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. wikipedia.org In this intramolecular variant, the aniline nitrogen of the intermediate displaces the chlorine atom on the ortho-position of the phenyl ring, leading to the formation of the saturated heterocyclic ring of the tetrahydroquinoline. This cyclization is typically carried out in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. organic-chemistry.orgresearchgate.net

This sequence offers a modular approach to substituted tetrahydroquinolines, where the substitution pattern of the final product can be varied by choosing appropriately substituted anilines and styrenes as starting materials. researchgate.net For the synthesis of a 2-phenyl derivative, the corresponding substituted styrene would be required in the initial hydroaminoalkylation step.

Table 3: Conceptual Reaction Sequence for Tetrahydroquinoline Synthesis

| Step | Reaction Type | Reactants | Product |

|---|---|---|---|

| 1 | Intermolecular Hydroaminoalkylation | ortho-Chlorostyrene derivative + N-Alkylaniline | Linear Aminoalkylated Intermediate |

| 2 | Intramolecular Buchwald-Hartwig Amination | Linear Aminoalkylated Intermediate | 1,2,3,4-Tetrahydroquinoline derivative |

This table outlines the general two-step procedure described in the literature. researchgate.net

Chemical Reactivity and Derivatization of 2 Phenyl 1,2,3,4 Tetrahydroquinoline

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a characteristic reaction for aromatic compounds like the benzene (B151609) ring of the tetrahydroquinoline moiety. pitt.edumasterorganicchemistry.com The amino group, being an activating group, directs electrophiles to the ortho and para positions (C6 and C8) of the benzo portion of the tetrahydroquinoline ring system. nih.gov

Halogenation, particularly bromination, of 2-phenyl-1,2,3,4-tetrahydroquinoline (B6261700) has been studied under various conditions, revealing a strong dependence of the reaction outcome on the solvent and the presence of substituents on the nitrogen atom. researchgate.net

The choice of solvent plays a critical role in determining the products of the bromination of this compound. researchgate.net

In Acetic Acid: When the reaction with bromine is conducted in acetic acid, the 1,2,3,4-tetrahydroquinoline (B108954) ring is preserved. The reaction leads to the formation of 6,8-dibromo-2-phenyl-1,2,3,4-tetrahydroquinoline. researchgate.net This outcome highlights the regioselectivity of the electrophilic substitution at the positions activated by the amine group.

In Chloroform (B151607): In contrast, performing the bromination with bromine in chloroform results in a more complex reaction. Instead of simple substitution, a concurrent oxidation process occurs, leading to the formation of brominated quinoline (B57606) derivatives. researchgate.net Similarly, using N-bromosuccinimide (NBS) in chloroform also promotes both bromination and oxidation. nih.govresearchgate.net

The following table summarizes the influence of the reaction medium on the bromination of this compound.

| Reagent | Solvent | Product(s) | Ring System | Reference |

| Bromine (Br₂) | Acetic Acid | 6,8-Dibromo-2-phenyl-1,2,3,4-tetrahydroquinoline | Tetrahydroquinoline | researchgate.net |

| Bromine (Br₂) | Chloroform | Di- and tribromo derivatives, plus oxidized quinoline structures | Quinoline | researchgate.net |

| N-Bromosuccinimide (NBS) | Chloroform | Di- and tribromo derivatives, plus oxidized quinoline structures | Quinoline | researchgate.net |

During the halogenation of this compound in non-polar solvents like chloroform, an oxidation reaction happens alongside the bromination. researchgate.net This process, often referred to as oxidative bromination or dehydrogenation, converts the tetrahydroquinoline ring into a fully aromatic quinoline ring. nih.govresearchgate.net

For instance, the reaction with bromine in chloroform or with NBS yields not only dibromo and tribromo derivatives but also results in the aromatization of the heterocyclic ring. researchgate.net Studies have shown that NBS can function both as an electrophilic brominating agent and as an oxidant to achieve the dehydrogenation of the tetrahydroquinoline core. nih.govrsc.org The reaction is believed to proceed through electrophilic bromination followed by a radical dehydrogenation pathway to yield multi-bromoquinolines. nih.gov The interaction with bromine in chloroform at room temperature can lead to the formation of 3,6,8-tribromo-2-phenylquinoline. researchgate.net

The reactivity pattern changes significantly when the nitrogen atom of the tetrahydroquinoline ring is substituted. N-substituted derivatives of this compound undergo selective monobromination. researchgate.net Regardless of the specific reaction conditions used, these derivatives are selectively brominated at the C6 position to form the 6-monobromo derivative. researchgate.net This demonstrates that the N-substituent moderates the reactivity of the system, preventing the multiple substitutions and concurrent oxidation seen with the unsubstituted parent compound.

Halogenation Studies (e.g., Bromination with Varying Conditions)

Oxidation Reactions Leading to Quinoline Derivatives

The oxidation of the 1,2,3,4-tetrahydroquinoline core to a stable, aromatic quinoline system is a significant transformation. nih.gov This dehydrogenation can be accomplished using a variety of oxidizing agents. nih.gov As mentioned, this oxidation can occur concurrently with halogenation when using reagents like NBS or bromine in chloroform. researchgate.net

Dedicated oxidation methods have also been developed. Manganese dioxide (MnO₂) has proven to be an effective reagent for converting complex tetrahydroquinolines into their corresponding quinoline derivatives, often providing high yields and clean reactions. nih.gov Other oxidants reported for this type of transformation include 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), ceric ammonium (B1175870) nitrate (B79036) (CAN), nitrobenzene, and elemental sulfur, though their effectiveness can vary depending on the substrate. nih.gov The conversion of this compound to 2-phenylquinoline (B181262) represents a formal loss of four hydrogen atoms, leading to the formation of a fully aromatic and thermodynamically stable quinoline ring. nih.govnih.gov

Reduction Reactions to Access Other Tetrahydroquinoline Derivatives

While this compound is itself a reduced form of 2-phenylquinoline, further reduction reactions are theoretically possible to saturate the phenyl ring. However, the more common and synthetically relevant reduction is the hydrogenation of quinoline precursors to obtain various tetrahydroquinoline derivatives. organic-chemistry.orgacs.org

The synthesis of this compound is often achieved through the reduction of 2-phenylquinoline. nih.govacs.org This can be accomplished via catalytic hydrogenation using various metal catalysts. nih.govacs.org For example, manganese and cobalt-based catalysts have been employed for the hydrogenation of quinolines to selectively produce 1,2,3,4-tetrahydroquinolines. nih.govacs.org Transfer hydrogenation using hydrogen donors like isopropanol (B130326) or 1-phenylethanol (B42297) is also an effective method. acs.org These reduction methodologies underscore the chemical relationship between the quinoline and tetrahydroquinoline scaffolds and provide pathways to access a wide range of substituted tetrahydroquinoline derivatives. organic-chemistry.orgnih.gov

Substitution Reactions at the Phenyl Group

The N-phenyl group of this compound is susceptible to electrophilic aromatic substitution. The tetrahydroquinoline nitrogen atom, directly attached to the phenyl ring, significantly influences the regioselectivity of such reactions. The lone pair of electrons on the nitrogen atom can be delocalized into the phenyl ring, thereby activating it towards electrophilic attack. This activation is, however, moderated by the inductive electron-withdrawing effect of the nitrogen atom.

In acidic conditions, which are common for many electrophilic aromatic substitution reactions (e.g., nitration, halogenation), the nitrogen atom of the tetrahydroquinoline ring can be protonated. This protonation would lead to a strong deactivation of the phenyl ring towards electrophilic attack due to the powerful electron-withdrawing effect of the resulting ammonium cation. Therefore, substitution reactions on the phenyl group are typically carried out under neutral or mildly acidic conditions to avoid this deactivation.

The nitrogen atom is an ortho, para-director. This means that incoming electrophiles will preferentially add to the positions ortho and para to the nitrogen atom on the phenyl ring. This is due to the resonance stabilization of the cationic intermediate (the sigma complex or arenium ion) formed during the reaction. The resonance structures for ortho and para attack allow for the positive charge to be delocalized onto the nitrogen atom, which is a particularly stable arrangement. In contrast, meta attack does not allow for such delocalization.

Steric hindrance from the bulky tetrahydroquinoline moiety can influence the ratio of ortho to para substitution. The para position is generally less sterically hindered, often leading to the para-substituted product being the major isomer.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position of Substitution | Relative Reactivity | Major Products |

| Ortho | Activated | Minor |

| Meta | Deactivated | Not Formed |

| Para | Activated | Major |

It is important to note that specific reaction conditions, such as the nature of the electrophile, solvent, and temperature, can influence the observed product distribution.

Derivatization for Analytical and Chiral Purity Assessment

As this compound possesses a chiral center at the 2-position of the tetrahydroquinoline ring, methods for assessing its enantiomeric purity are crucial. A common and effective strategy for this is the derivatization of the racemic amine with a chiral reagent to form a mixture of diastereomers. These diastereomers, having different physical properties, can then be separated and quantified using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

A widely used method for the derivatization of secondary amines like this compound is the formation of diastereomeric carbamates. nih.gov This is typically achieved by reacting the racemic amine with a chiral isocyanate or a chiral chloroformate.

For instance, reacting racemic this compound with a chiral isocyanate, such as (R)-1-phenylethyl isocyanate, will produce two diastereomeric ureas (which are aza-analogs of carbamates). Alternatively, reaction with a chiral chloroformate, such as (1R)-menthyl chloroformate, will yield two diastereomeric carbamates.

The general reaction is as follows:

Racemic Amine + Chiral Derivatizing Agent → Mixture of Diastereomers

These diastereomers can be separated by chromatography on a non-chiral stationary phase because their different three-dimensional structures lead to different interactions with the stationary phase. The relative peak areas in the chromatogram correspond to the relative amounts of the enantiomers in the original sample.

Table 2: Hypothetical HPLC Separation Data for Diastereomeric Carbamates of this compound

| Diastereomer | Retention Time (min) | Peak Area (%) |

| (R)-amine-(R)-derivatizing agent | 12.5 | 50 |

| (S)-amine-(R)-derivatizing agent | 14.2 | 50 |

The separation of these diastereomers allows for the determination of the enantiomeric excess (ee) of the original amine sample. This is a critical quality control parameter for chiral compounds. The choice of the chiral derivatizing agent is important and is often determined empirically to achieve the best possible separation of the diastereomers. wikipedia.org

Stereochemical Aspects and Chiral Synthesis of 2 Phenyl 1,2,3,4 Tetrahydroquinoline

Enantioselective Synthetic Strategies

The preparation of enantiomerically pure 2-phenyl-1,2,3,4-tetrahydroquinoline (B6261700) is paramount for evaluating the specific biological activities of each enantiomer. Enantioselective strategies primarily involve either the separation of a racemic mixture or the asymmetric synthesis of a single enantiomer.

Chiral Resolution Techniques (e.g., Tartaric Acid Crystallization, Chiral HPLC)

Chiral resolution remains a cornerstone for obtaining enantiopure amines. These methods separate a 50:50 mixture of enantiomers, known as a racemate, into its individual components.

Classical Chemical Resolution via Diastereomeric Salt Crystallization: A widely employed and historically significant method is the formation of diastereomeric salts using a chiral resolving agent. For amines like this compound, chiral acids such as tartaric acid are ideal. The reaction of the racemic amine with an enantiopure chiral acid (e.g., L-(+)-tartaric acid or D-(-)-tartaric acid) results in a pair of diastereomeric salts. These salts exhibit different physical properties, most importantly, different solubilities in a given solvent. This solubility difference allows for their separation by fractional crystallization. nih.govacs.org For instance, the resolution of 1-phenyl-1,2,3,4-tetrahydroisoquinoline (B142631), a structural isomer, is effectively achieved using D-(−)-tartaric acid, where the less soluble diastereomeric salt crystallizes out, allowing for the isolation of one enantiomer. rsc.orgnih.gov A similar principle is applicable to this compound, where screening various chiral acids and solvents is key to optimizing the separation.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful analytical and preparative tool for separating enantiomers. ethz.ch This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. acs.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective for resolving a wide range of chiral compounds, including nitrogen-containing heterocycles. wikipedia.orgnih.gov For the separation of tetrahydroisoquinoline analogs, columns like Chiralpak and Chiralcel have demonstrated excellent performance. nih.govyoutube.com The separation efficiency is highly dependent on the mobile phase composition, including the type of organic modifier (e.g., ethanol, 2-propanol) and additives. nih.gov This method offers a direct route to both analytical quantification of enantiomeric excess (ee) and preparative isolation of pure enantiomers.

Below is a table showing representative HPLC conditions used for the enantioseparation of related tetrahydroisoquinoline compounds, illustrating the principles that would be applied to this compound.

| Chiral Stationary Phase (CSP) | Mobile Phase | Application | Reference |

| Polysaccharide-based (e.g., Chiralpak IC) | n-Hexane/Ethanol/Ethanolamine (B43304) mixtures | Separation of (S)- and (R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline | nih.gov |

| Cellulose-based (e.g., Chiralcel OD) | Acetonitrile-based or Methanol-based | Enantioseparation of laudanosine (B1674548) and its derivatives | youtube.com |

| Amylose-based (e.g., Chiralpak AD) | Methanol-based | Enantioseparation of laudanosine derivatives | youtube.com |

| Zwitterionic (Quinidine-based) | Methanol/Acetonitrile with organic salt additives | Separation of tetrahydroisoquinoline analogs | wikipedia.org |

Kinetic Resolution via Diastereoselective Acylation with Chiral Reagents

Kinetic resolution is a dynamic method that relies on the differential reaction rates of two enantiomers with a chiral reagent or catalyst. In the context of resolving racemic this compound, one enantiomer would react faster with a chiral acylating agent, allowing for the separation of the unreacted, slower-reacting amine enantiomer from the acylated product.

A pertinent example is the kinetic resolution of (±)-2-methyl-1,2,3,4-tetrahydroquinoline by acylation with an enantiopure acyl chloride. The use of (S)-naproxen acyl chloride leads to the preferential formation of the (S,S)-diastereoisomeric amide. youtube.com This diastereomer can be separated, and subsequent hydrolysis cleaves the amide bond to yield the enantiomerically enriched (S)-2-methyl-1,2,3,4-tetrahydroquinoline. youtube.com This strategy is directly translatable to the 2-phenyl analogue.

Recent advancements have introduced highly effective chiral acylating agents for the kinetic resolution of N-heterocycles. nih.gov Chiral hydroxamic acids, for example, have been developed as superior enantioselective acylating agents, working either stoichiometrically or catalytically to resolve cyclic secondary amines, including tetrahydroisoquinolines, with good selectivity. nih.gov These methods are advantageous as they can be performed under mild, room-temperature conditions. nih.gov

The general scheme for kinetic resolution via diastereoselective acylation is shown below:

(R/S)-Amine + (R)-Acylating Agent → (R,R)-Amide + (S)-Amine (unreacted) (Assuming the R-enantiomer of the amine reacts faster)

The success of the resolution is quantified by the selectivity factor (s), which is the ratio of the reaction rates for the two enantiomers (k_fast / k_slow).

Diastereoselective Control in Cycloaddition Reactions

The Povarov reaction, a formal [4+2] cycloaddition, is a powerful and versatile method for constructing the tetrahydroquinoline skeleton. This reaction typically involves the condensation of an aniline (B41778), an aldehyde, and an alkene (dienophile), often catalyzed by a Lewis acid. When synthesizing this compound, benzaldehyde (B42025) serves as the aldehyde component. If the alkene component is appropriately substituted, a second stereocenter can be created at the C3 or C4 position, making diastereoselective control crucial.

The stereochemical outcome of the Povarov reaction is significantly influenced by the choice of catalyst, solvent, and the structure of the substrates. nih.gov Lewis acids like indium(III) chloride (InCl₃) and scandium(III) triflate (Sc(OTf)₃) have been shown to be effective catalysts. Studies on the synthesis of substituted tetrahydroquinolines have demonstrated that high diastereoselectivity can be achieved under optimized conditions. For example, a highly diastereoselective [4 + 2] annulation of ortho-tosylaminophenyl-substituted para-quinone methides with cyanoalkenes has been developed to construct 4-aryl-substituted tetrahydroquinolines with excellent diastereomeric ratios (often >20:1 dr).

While the classic Povarov reaction assembles the ring, achieving enantioselectivity often requires the use of chiral catalysts, transforming the process into an asymmetric Povarov reaction, which is a premier strategy for accessing chiral tetrahydroquinolines. nih.gov

Determination and Confirmation of Stereochemistry

Once a chiral synthesis or resolution is performed, it is essential to unambiguously determine the absolute configuration (R or S) of the enantiomers and quantify their purity.

X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the absolute stereochemistry of a crystalline compound. By analyzing the diffraction pattern of a suitable crystal, often of a salt derivative (e.g., a hydrochloride salt), the precise three-dimensional arrangement of atoms in space can be established. For instance, the absolute configuration of (+)-1-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride was unequivocally determined to be (S) using this technique, based on the anomalous dispersion effect.

Chiroptical Spectroscopy: Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are powerful spectroscopic techniques for assigning absolute configuration in solution.

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule in the UV-Vis region. The resulting spectrum is highly sensitive to the stereochemistry of the molecule. The absolute configuration of 2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinolin-4-ol was determined by comparing its experimental CD spectrum with theoretical calculations.

Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD and measures differential absorption in the vibrational region of the spectrum. It provides rich structural information. The absolute configuration of chiral molecules can be reliably assigned by comparing the experimental VCD spectrum with spectra predicted from density functional theory (DFT) calculations.

Specific Rotation: The measurement of optical rotation using a polarimeter is a classic method to characterize a chiral compound. While it does not determine the absolute configuration on its own, it is a crucial parameter for confirming the identity and assessing the chiral purity of a known compound by comparing the measured value to the literature.

Conformational Analysis of the Tetrahydroquinoline Ring System

The six-membered heterocyclic ring of the 1,2,3,4-tetrahydroquinoline (B108954) system is not planar. It adopts a flexible, puckered conformation to minimize steric and torsional strain. Conformational studies on the closely related tetrahydroisoquinoline ring system, using a combination of high-field Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray analysis, and molecular mechanics calculations, have shown that the ring typically prefers a half-chair conformation .

In this conformation, the substituents on the ring can occupy either pseudo-axial or pseudo-equatorial positions. The large phenyl group at the C2 position would have a strong preference for the sterically less hindered pseudo-equatorial orientation to avoid unfavorable 1,3-diaxial interactions.

The conformational preferences can be investigated in detail using:

NMR Spectroscopy: High-field ¹H NMR can provide valuable information through the analysis of chemical shifts and spin-spin coupling constants. For example, the upfield chemical shift of a proton can indicate shielding by a nearby aromatic ring, providing clues about the molecule's preferred conformation. Nuclear Overhauser Effect (NOE) experiments, such as NOESY, can identify protons that are close in space, further elucidating the conformational arrangement.

Computational Modeling: Molecular mechanics (e.g., MM2) and quantum mechanical calculations (e.g., ab initio or DFT) are used to calculate the energies of different possible conformations (e.g., half-chair, boat) and the rotational barriers between them. These studies consistently find the half-chair conformation with a pseudo-equatorial phenyl group to be the lowest energy state.

Mechanistic Investigations of 2 Phenyl 1,2,3,4 Tetrahydroquinoline Reactions

Elucidation of Reaction Pathways and Complex Networks

The synthesis and transformation of 2-phenyl-1,2,3,4-tetrahydroquinoline (B6261700) and its derivatives often proceed through complex reaction pathways and networks, involving multiple sequential or concurrent steps. One such pathway is the "borrowing hydrogen" (BH) methodology, which allows for the direct synthesis of 1,2,3,4-tetrahydroquinolines from 2-aminobenzyl alcohols and secondary alcohols. magritek.com This atom-efficient cascade reaction, catalyzed by a manganese PN3 pincer complex, involves the formation of both a C-C and a C-N bond in a single pot, with water as the only byproduct. magritek.com The reaction network is sensitive to conditions; for instance, in the reaction of 2-aminobenzyl alcohol with 1-phenylethanol (B42297), the use of KOtBu as a base at 140 °C selectively yields 2-phenylquinoline (B181262), whereas a combination of KH and KOH at 120 °C preferentially produces this compound. magritek.com

Domino reactions, also known as cascade reactions, represent another complex pathway for constructing the tetrahydroquinoline core. youtube.com These methods are highly efficient as they allow for multiple transformations in a single operation without isolating intermediates. youtube.com For example, a domino sequence for synthesizing fused-ring tetrahydroquinolines involves the acid-catalyzed rearrangement of benzyl (B1604629) azide (B81097) to an N-phenyliminium intermediate, followed by nucleophilic addition and cyclization. youtube.com Another pathway involves the bromination of this compound, which can lead to a network of products. Depending on the reagents, such as bromine in chloroform (B151607) or N-bromosuccinimide, the reaction can produce di- and tri-bromo derivatives alongside an oxidation reaction that generates the corresponding quinoline (B57606) structure. acs.org However, using bromine in acetic acid allows for the formation of 6,8-dibromo-2-phenyl-1,2,3,4-tetrahydroquinoline while preserving the tetrahydroquinoline ring. acs.org

Furthermore, metal-free catalytic systems can establish complex reaction networks. The use of B(C₆F₅)₃ with hydrosilanes for the reduction of quinolines proceeds via an initial 1,4-addition of the hydrosilane to the quinoline, forming a 1,4-dihydroquinoline (B1252258) intermediate, which then undergoes a subsequent transfer hydrogenation to yield the final tetrahydroquinoline product. youtube.com

Identification and Characterization of Reaction Intermediates

The transient species formed during reactions are pivotal to understanding the mechanistic details. Various intermediates in reactions involving the this compound scaffold have been identified or proposed, shaping the course of the transformation.

Iminium ions are frequently encountered and crucial intermediates in the functionalization of tetrahydroquinolines and their structural isomers, tetrahydroisoquinolines (THIQs). In copper-catalyzed aerobic oxidative coupling reactions of N-phenyl tetrahydroisoquinoline, a close analogue, an iminium dichlorocuprate was identified as the reactive intermediate and was structurally characterized using X-ray crystallography. nih.gov The formation of this intermediate is a key step in the C-H functionalization at the C1 position.

In domino reactions for the synthesis of fused-ring tetrahydroquinolines, an N-phenyliminium intermediate is proposed to form from the acid-spurred rearrangement of benzyl azide. youtube.com This electrophilic species then undergoes nucleophilic attack to continue the cascade. youtube.com Similarly, the classic Pictet-Spengler condensation, a fundamental reaction for synthesizing tetrahydroisoquinolines, proceeds through an iminium intermediate generated from the condensation of a phenylethylamine derivative and an aldehyde, which is then activated by an acid for cyclization. ni.ac.rsnih.gov The stability and reactivity of these iminium intermediates are central to the success of these synthetic methods. youtube.comnih.gov

Radical intermediates also play a significant role in certain synthetic routes. A proposed mechanism for the iron-catalyzed heterocyclization to form 2-aryl-1,2,3,4-tetrahydroquinolines involves the formation of a benzylic radical. youtube.com The reaction, promoted by an [Fe(III)(F₂₀TPP)Cl] complex, is thought to proceed through an iron-nitrene complex which then abstracts a γ-hydrogen from the side chain, generating a benzylic radical that subsequently cyclizes to yield the product. youtube.com More broadly, the direct arylation of α-amino C–H bonds can be achieved via α-amino radicals mediated by nickel-photoredox catalysis, highlighting the utility of radical pathways in functionalizing N-aryl amines. youtube.com

Dihydroquinolines are common intermediates in the synthesis of tetrahydroquinolines from quinolines. youtube.com For instance, the metal-free hydrogenative reduction of quinolines using B(C₆F₅)₃ and hydrosilanes involves a 1,4-dihydroquinoline intermediate. youtube.com In other methods, secondary N-arylamides react with alkenes in the presence of trifluoromethanesulfonyl anhydride (B1165640) to form 3,4-dihydroquinolines, which can then be reduced to the corresponding tetrahydroquinolines using reagents like NaBH₄. youtube.com

Hydroxylamine (B1172632) species can also be involved, often as stable precursors that generate reactive intermediates in situ. nih.gov N-functionalized hydroxylamine reagents have been used as bench-stable precursors that, in the presence of a base, eliminate to form imine intermediates for subsequent nucleophilic addition reactions. nih.gov

In a distinct class of reactions, α-ferrocenyl carbocation intermediates (also known as carbenium ions) have been identified as key species. The synthesis of novel 4-ferrocenyl-1,2,3,4-tetrahydroquinolines from ferrocenoylethyl aryl amines proceeds via these highly stabilized carbocations. youtube.com The strong electron-donating nature of the ferrocene (B1249389) moiety makes the adjacent carbocation exceptionally stable, facilitating its formation and subsequent reactions to build the ferrocenyl-substituted tetrahydroquinoline framework. youtube.com The generation of a stable acylium ion, a type of carbocation, is also a key step in the Friedel-Crafts acylation of ferrocene itself, illustrating the capacity of the ferrocene unit to stabilize positive charges. youtube.com

Role of Catalysts and Additives in Reaction Mechanisms

Catalysts and additives are instrumental in controlling the reaction pathways, selectivity, and efficiency in the chemistry of this compound.

The choice of catalyst can dictate the entire course of a reaction. In the synthesis of this compound via the borrowing hydrogen strategy, a manganese PN3 pincer complex is crucial for the catalytic cycle. magritek.com The selection of the base as an additive is equally critical for selectivity. The use of KOtBu directs the reaction towards the dehydrogenated product, 2-phenylquinoline, while a mixture of KH and KOH favors the formation of the fully reduced this compound. magritek.com

In cross-dehydrogenative coupling (CDC) reactions, simple copper and iron salts can catalyze the C-H activation at the C1 position of tetrahydroisoquinolines for coupling with nucleophiles like indoles. A magnetically recoverable copper nanocatalyst has been shown to be effective for the oxidative α-functionalization of 2-aryl-1,2,3,4-tetrahydroisoquinolines, using molecular oxygen as a green oxidant. In such copper-catalyzed aerobic oxidations, solvents can act as important additives. Methanol, for example, has been shown to effectively stabilize the key iminium intermediate, enhancing the reaction efficiency. nih.gov

Various noble metal catalysts are also employed. Palladium-on-carbon catalysts are used for the selective hydrogenation of quinolines to 1,2,3,4-tetrahydroquinolines. Gold catalysts, in combination with a chiral phosphate, can effect a tandem hydroamination/asymmetric transfer hydrogenation to produce chiral tetrahydroquinolines. youtube.com Here, the gold catalyst acts as a π-Lewis acid in the hydroamination step. youtube.com Similarly, iridium catalysts are used for direct cyclizations and enantioselective hydrogenations. youtube.com

Additives can also function as activators or co-catalysts. In many reactions involving iminium ion intermediates, a Brønsted or Lewis acid is required to activate the system for cyclization or nucleophilic attack. ni.ac.rs In some reductions, a Hantzsch ester is used as the hydrogen source in combination with a chiral phosphoric acid catalyst, which facilitates an asymmetric reduction. youtube.com Ferrocene can also act as a catalyst, playing the role of an electron shuttle in the decomposition of perester reagents to generate radicals for C-H functionalization reactions. ni.ac.rs

The table below summarizes the roles of selected catalysts and additives in reactions related to the this compound scaffold.

Table 1: Role of Selected Catalysts and Additives

| Catalyst/Additive | Reaction Type | Role in Mechanism |

|---|---|---|

| Manganese PN3 Pincer Complex | Borrowing Hydrogen | Catalyzes the dehydrogenation/condensation/hydrogenation cascade. magritek.com |

| KH / KOH | Borrowing Hydrogen | Basic additives that direct the reaction selectively towards the tetrahydroquinoline product over the quinoline. magritek.com |

| Copper / Iron Salts | Cross-Dehydrogenative Coupling | Catalyze the C-H activation at the C1 position, likely via a single-electron transfer (SET) mechanism. |

| CuNPs/MagSilica | Aerobic Oxidation | Heterogeneous catalyst for oxidative functionalization using O₂ as the oxidant. |

| Methanol | Aerobic Oxidation | Stabilizes the reactive iminium intermediate through solvation. nih.gov |

| B(C₆F₅)₃ | Hydrogenation | Metal-free Lewis acid catalyst that activates hydrosilanes for the reduction of the quinoline ring. youtube.com |

| Chiral Phosphoric Acid | Asymmetric Reduction | Acts as a Brønsted acid to catalyze dehydrative cyclization and as a chiral catalyst to control enantioselectivity in transfer hydrogenation with a Hantzsch ester. youtube.com |

| Ferrocene | C-H Imidation | Acts as an electron shuttle to initiate radical formation from a perester reagent. ni.ac.rs |

Kinetic Studies and In Situ Reaction Monitoring

The kinetics of the formation of this compound, primarily through the Povarov reaction, have been a subject of investigation to understand the reaction mechanism and optimize reaction conditions. These studies often involve monitoring the reaction progress over time and analyzing the influence of various parameters such as catalysts, and substituents on the reaction rate.

Qualitative and Semi-Quantitative Kinetic Findings

The nature of the reactants also plays a crucial role in the reaction kinetics. A comparison of reaction times under identical conditions has revealed that the rate of the cycloaddition is influenced by the substituents on both the N-aryl aldimine and the vinyl ether. For example, certain aldimines react faster than others, and some vinyl ethers are more reactive than their counterparts. sci-rad.com

Thin-layer chromatography (TLC) is a common technique used to monitor the progress of these reactions, allowing for a qualitative assessment of the consumption of reactants and the formation of products over time. nih.gov

Table 1: Influence of Catalysts on the Povarov Reaction Time for Tetrahydroquinoline Synthesis

| Catalyst | Reaction Time (minutes) | Observations | Reference |

| Cu(OTf)₂ | 20 | Accelerates the reaction, but may lower the yield. | sci-rad.com |

| AlCl₃ | 30-60 | Promotes the reaction effectively. | sci-rad.com |

This table presents a summary of qualitative findings on the effect of different Lewis acid catalysts on the reaction time of the Povarov reaction.

In Situ Reaction Monitoring

To gain deeper mechanistic insights, in situ monitoring techniques have been employed. Operando Nuclear Magnetic Resonance (NMR) spectroscopy, for instance, has been utilized to study the tandem synthesis of substituted tetrahydroquinolines. nih.gov This powerful technique allows for the real-time detection of reactants, intermediates, and products directly within the reaction mixture.

In one such study, the formation of various species was tracked over time. The investigation successfully identified key intermediates, such as 2-phenyl-3,4-dihydroquinoline, providing direct evidence for the reaction pathway. nih.gov The concentration profiles of the various components were monitored, offering a window into the kinetics of the individual steps of the reaction sequence.

While detailed kinetic parameters for the formation of this compound are not extensively documented in the form of rate constants and reaction orders from dedicated kinetic experiments, the in situ NMR studies have provided valuable data. For example, in a related tandem reaction, the consumption of a precursor was analyzed, and the reaction kinetics were fitted to a pseudo-second-order rate equation, yielding a rate constant. nih.gov This highlights the potential of in situ spectroscopy to provide quantitative kinetic data for complex reaction systems.

Table 2: Intermediates Detected by In Situ NMR in Tetrahydroquinoline Synthesis

| Intermediate | Spectroscopic Signature | Significance | Reference |

| 2-Phenyl-3,4-dihydroquinoline | Distinct NMR signals | Confirms the stepwise mechanism of the reaction. | nih.gov |

This table highlights a key intermediate identified through in situ NMR studies, providing insight into the reaction mechanism.

Advanced Characterization Methodologies in 2 Phenyl 1,2,3,4 Tetrahydroquinoline Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique in the study of 2-Phenyl-1,2,3,4-tetrahydroquinoline (B6261700), providing granular detail about the molecule's atomic framework.

One-dimensional NMR is fundamental for the initial structural verification of this compound. Proton (¹H) NMR spectra reveal the number of distinct proton environments, their electronic surroundings, and their proximity to neighboring protons through spin-spin coupling. Carbon-13 (¹³C) NMR provides complementary information on the carbon skeleton of the molecule.

In a study detailing the tandem synthesis of tetrahydroquinolines, the structure of the this compound product was confirmed using ¹H and ¹³C NMR in a CDCl₃ solvent. rsc.org The observed chemical shifts (δ) in parts per million (ppm) are consistent with the assigned structure, showing characteristic signals for the phenyl and tetrahydroquinoline moieties. rsc.org

Data sourced from a study on the tandem synthesis of tetrahydroquinolines. rsc.org

Two-dimensional NMR experiments, such as Correlation Spectroscopy (COSY), are employed to establish the connectivity between atoms within a molecule. A ¹H-¹H COSY experiment identifies protons that are spin-coupled to each other, which typically implies they are on adjacent carbon atoms. libretexts.org

In a COSY spectrum of this compound, cross-peaks would be expected between the proton signals of adjacent groups. For instance, the methine proton at C2 (δ ~4.46 ppm) would show a correlation to the methylene (B1212753) protons at C3 (δ ~2.94 and 2.75 ppm). rsc.org In turn, the C3 protons would show correlations to both the C2 proton and the methylene protons at C4 (δ ~2.17-1.96 ppm). rsc.org This technique is invaluable for unambiguously assigning the signals from the aliphatic portion of the tetrahydroquinoline ring.

For studying reactions in real-time, particularly in heterogeneous catalysis, operando Magic Angle Spinning (MAS)-NMR is a powerful tool. It allows for the monitoring of solid catalysts and dissolved species simultaneously under actual reaction conditions. rsc.org

In a study of the one-pot tandem synthesis of this compound, operando MAS-NMR was used to track the evolution of intermediates and products under 50 bar of H₂ pressure. rsc.org This analysis provided direct evidence for the reaction pathway, identifying multiple transient intermediates, including the unstable 2-phenyl-3,4-dihydroquinoline. rsc.org The ability to observe these fleeting species offers deep mechanistic understanding that guides the optimization of reaction conditions to maximize the yield of the desired tetrahydroquinoline product. rsc.org

Mass Spectrometry (MS/GC-MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a critical technique for determining the molecular weight and elemental formula of this compound. When coupled with Gas Chromatography (GC-MS), it also allows for the separation and identification of the compound from complex mixtures.

High-resolution mass spectrometry provides a highly accurate mass measurement, which can confirm the molecular formula. For this compound (C₁₅H₁₅N), the calculated exact mass is 209.1204, which shows excellent agreement with experimentally determined values. rsc.org

Data sourced from a study on the tandem synthesis of tetrahydroquinolines. rsc.org

Electron ionization mass spectrometry also induces fragmentation of the molecular ion. The resulting fragmentation pattern is a molecular fingerprint that can aid in structural identification. For secondary amines like this compound, a common fragmentation pathway is alpha-cleavage, involving the breaking of a carbon-carbon bond adjacent to the nitrogen atom. nih.gov Other likely fragmentations include the loss of the phenyl group or cleavage of the saturated ring, leading to characteristic fragment ions.

X-ray Diffraction Analysis for Molecular Structure and Crystal Packing

X-ray diffraction on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique yields accurate data on bond lengths, bond angles, and torsion angles, providing an unambiguous confirmation of the molecular structure. It also reveals how molecules pack together in the crystal lattice, which is governed by intermolecular forces like hydrogen bonding and van der Waals interactions. nih.gov

While the crystal structures of related compounds such as 1-phenyl-1,2,3,4-tetrahydroisoquinoline (B142631) and various salts of the 1,2,3,4-tetrahydroisoquinoline (B50084) core have been reported, a specific crystal structure for this compound was not found in the searched databases. nih.govnih.gov If a suitable crystal were to be analyzed, this method would provide invaluable information on the conformation of the tetrahydroquinoline ring (e.g., half-chair or boat) and the relative orientation of the phenyl substituent.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

For this compound, the IR spectrum would exhibit characteristic absorption bands confirming its key structural features. These include the N-H stretch of the secondary amine, C-H stretches for both the aromatic and aliphatic portions of the molecule, and C=C stretching vibrations from the aromatic rings.

Expected wavenumber ranges are based on standard infrared spectroscopy correlation tables.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and, crucially, the enantiomeric excess (e.e.) of chiral compounds like this compound. nih.gov The determination of enantiomeric purity is vital as different enantiomers of a chiral molecule can exhibit distinct biological activities. nih.gov For this purpose, chiral stationary phases (CSPs) are most commonly employed, allowing for the direct separation of enantiomers. nih.gov

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the enantioseparation of tetrahydroquinoline and its analogs. nih.govu-szeged.hu The separation mechanism on these phases often involves inclusion complexing, where the analyte fits into the chiral cavities of the stationary phase. sigmaaldrich.com The choice of mobile phase, typically a mixture of an alkane like n-hexane and an alcohol modifier such as 2-propanol or ethanol, is critical for achieving optimal separation. researchgate.net Additives like ethanolamine (B43304) may also be used to improve peak shape and resolution. researchgate.net

In the development of analytical methods for similar structures, such as 1-phenyl-1,2,3,4-tetrahydroisoquinoline, various polysaccharide-based columns are screened to find the best separation conditions. researchgate.net For instance, a Chiralpak IC column, which is an immobilized polysaccharide-based CSP, has been shown to be effective. researchgate.net The resolution of enantiomers is influenced by the type and concentration of the alcohol modifier in the mobile phase. u-szeged.hu

The determination of enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. Modern HPLC methods for related chiral compounds have demonstrated excellent separation, with resolution values often greater than 4. nih.gov

Table 1: Example HPLC Conditions for Chiral Separation of Tetrahydroquinoline Analogs This table presents typical conditions used for separating enantiomers of compounds structurally related to this compound, demonstrating common practices in the field.

| Parameter | Condition 1: Phenyl-THIQ Analog researchgate.net | Condition 2: Fluoroquinolone Analog nih.gov | Condition 3: General Chiral Separation sigmaaldrich.com |

| Stationary Phase (Column) | Chiralpak IC (Immobilized Polysaccharide) | C-18 (after pre-derivatization) | Astec® CHIROBIOTIC® T |

| Mobile Phase | n-Hexane / 2-Propanol / Ethanolamine | Acetonitrile / Buffer | 0.5% Triethylamine Acetate (B1210297) (pH 4.1) / Methanol (80:20) |

| Flow Rate | Not Specified | 1.25 mL/min | 1.0 mL/min |

| Detection | UV | UV (290 nm) | UV (254 nm) |

| Temperature | Not Specified | 30°C | Ambient |

| Result | Successful enantiomeric separation | Resolution > 4 | Baseline separation of enantiomers |

Thin Layer Chromatography (TLC) for Reaction Progress Monitoring

Thin Layer Chromatography (TLC) is a rapid, cost-effective, and indispensable technique for monitoring the progress of chemical reactions, such as the synthesis of this compound. youtube.comnih.gov It allows chemists to qualitatively track the consumption of starting materials and the formation of products and by-products over time. researchgate.net

In a typical setup, a small aliquot of the reaction mixture is spotted onto a TLC plate, which is commonly coated with silica (B1680970) gel. youtube.com The plate is then placed in a developing chamber containing a shallow pool of a suitable solvent system, known as the eluent. youtube.com The eluent, often a mixture of a non-polar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate or methanol), moves up the plate by capillary action. youtube.com

Different compounds in the reaction mixture travel up the plate at different rates based on their polarity and affinity for the stationary phase (silica gel) versus the mobile phase (eluent). Generally, less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rƒ), while more polar compounds have a stronger interaction with the silica and travel shorter distances (lower Rƒ).

The Rƒ value is calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front. youtube.com By comparing the Rƒ values of spots from the reaction mixture to those of the pure starting materials and the expected product, a chemist can assess the reaction's progress.

Visualization of the spots is typically achieved under UV light, especially for aromatic compounds like this compound. youtube.com Alternatively, chemical staining agents can be used. For amines, a ninhydrin (B49086) or p-anisaldehyde stain can be effective, often requiring heating to develop the colored spots. epfl.ch

Table 2: Hypothetical TLC Monitoring of a this compound Synthesis This table illustrates how TLC data might be used to monitor a reaction where an aniline (B41778) derivative and a cinnamaldehyde (B126680) derivative cyclize to form the target compound.

| Compound | Polarity | Expected Rƒ Value* | Visualization |

| Starting Material 1 (e.g., Aniline) | Moderate | 0.60 | UV Light, Amine Stain |

| Starting Material 2 (e.g., Cinnamaldehyde) | Low | 0.80 | UV Light, Aldehyde Stain |

| Intermediate | Varies | 0.45 | UV Light |

| Product (this compound) | Moderate-Low | 0.70 | UV Light, Amine Stain |

| Note: Rƒ values are highly dependent on the specific TLC plate and eluent system used. These are illustrative values. |

Specific Rotation Measurements for Chiral Purity

Specific rotation is a fundamental physical property of chiral molecules that is used to determine their enantiomeric purity or enantiomeric excess (e.e.). masterorganicchemistry.com Enantiomers rotate plane-polarized light to an equal extent but in opposite directions. masterorganicchemistry.com A solution containing only one enantiomer is considered optically pure. masterorganicchemistry.com

The specific rotation, [α], is a standardized value calculated from the observed rotation (α) measured using a polarimeter. youtube.com The calculation also incorporates the path length of the sample tube (l) in decimeters (dm) and the concentration of the sample (c) in g/mL. masterorganicchemistry.com

Formula for Specific Rotation: [α] = α / (l × c)

A racemic mixture, which contains a 50:50 ratio of two enantiomers, is optically inactive and will have an observed rotation of 0°. masterorganicchemistry.com A non-racemic mixture will have an observed rotation that is proportional to the excess of one enantiomer over the other. The enantiomeric excess can be calculated by comparing the specific rotation of the mixture to the specific rotation of the pure enantiomer. wpmucdn.com

Formula for Enantiomeric Excess (% e.e.): % e.e. = ([α]mixture / [α]pure enantiomer) × 100

For example, if the pure (S)-enantiomer of a compound has a specific rotation of -38°, a mixture with a measured specific rotation of -19° would have an enantiomeric excess of 50% of the (S)-enantiomer. wpmucdn.com There is no simple way to predict the direction or magnitude of rotation based on the (R) or (S) configuration; it must be determined experimentally. masterorganicchemistry.com While specific rotation values for this compound are not readily found in broad literature, values for analogous structures are determined and reported as a standard characterization parameter. researchgate.net

Table 3: Relationship Between Enantiomeric Composition and Specific Rotation This table provides an illustrative example using a hypothetical specific rotation value for pure (+)-2-Phenyl-1,2,3,4-tetrahydroquinoline of +45.0°.

| % of (+)-Enantiomer | % of (-)-Enantiomer | Enantiomeric Excess (% e.e.) | Expected Specific Rotation [α] |

| 100% | 0% | 100% (+) | +45.0° |

| 75% | 25% | 50% (+) | +22.5° |

| 50% | 50% | 0% (Racemic) | 0.0° |

| 25% | 75% | 50% (-) | -22.5° |

| 0% | 100% | 100% (-) | -45.0° |

Theoretical and Computational Studies of 2 Phenyl 1,2,3,4 Tetrahydroquinoline

Quantum Chemical Simulations and Density Functional Theory (DFT) Methods

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular geometries, vibrational frequencies, and a variety of electronic and reactivity parameters.

Computational chemistry plays a crucial role in mapping out the intricate pathways of chemical reactions, helping to understand how reactants are converted into products and why certain stereoisomers are formed preferentially.